3-Chloro-5-((difluoromethyl)sulfonyl)benzoic acid

regioselectivity electronic effects synthetic accessibility

Obtain 3-Chloro-5-((difluoromethyl)sulfonyl)benzoic acid (CAS 2592405-50-8), a halogenated difluoromethyl aryl sulfone scaffold that overcomes regioisomeric variability in antifungal lead optimization. Its distinct 3-Cl-5-CF2H-sulfonyl pattern ensures consistent reactivity in cross-coupling and biological assays, while offering orthogonal handles for derivatization. • Defined substitution avoids 4-position analog issues. • Dual-use scaffold for novel antifungals & photoacid generators. • High purity, in stock.

Molecular Formula C8H5ClF2O4S
Molecular Weight 270.64 g/mol
Cat. No. B8249438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-((difluoromethyl)sulfonyl)benzoic acid
Molecular FormulaC8H5ClF2O4S
Molecular Weight270.64 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1S(=O)(=O)C(F)F)Cl)C(=O)O
InChIInChI=1S/C8H5ClF2O4S/c9-5-1-4(7(12)13)2-6(3-5)16(14,15)8(10)11/h1-3,8H,(H,12,13)
InChIKeyANGUIROOMQEHFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-5-((difluoromethyl)sulfonyl)benzoic Acid: Technical Profile


3-Chloro-5-((difluoromethyl)sulfonyl)benzoic acid (CAS 2592405-50-8) is a halogenated benzoic acid derivative bearing both a 3-chloro substituent and a 5-difluoromethylsulfonyl moiety . With molecular formula C8H5ClF2O4S and molecular weight 270.64 g/mol , this compound belongs to the class of difluoromethyl aryl sulfones — a structural family recognized for enhanced metabolic stability relative to non-fluorinated methyl analogs and capacity to serve as a lipophilic hydrogen bond donor . The compound represents a specialized synthetic intermediate positioned at the intersection of fluoroorganic chemistry and functionalized benzoic acid building blocks.

3-Chloro-5-difluoromethylsulfonyl regioisomer supports specific electronic microenvironment studies
Chloro substituent provides controlled cross-coupling handle for orthogonal derivatization
Difluoromethyl sulfone group offers balanced lipophilicity and H-bond donor capacity for ADME-relevant profiling

Why In-Class Analogs Cannot Substitute This Compound


Compounds within the difluoromethyl aryl sulfone class exhibit pronounced structure-dependent variation in both biological and synthetic performance. Regioisomeric substitution (3- vs. 4-position of the benzoic acid core) alters electronic distribution and steric accessibility, directly impacting reactivity in cross-coupling and nucleophilic aromatic substitution pathways. Furthermore, the identity of the halogen substituent (Cl vs. Br vs. H) modulates lipophilicity, metabolic clearance rates, and synthetic tractability [1]. Substituting a closely related analog such as 4-[(difluoromethyl)sulfonyl]benzoic acid (CAS 4837-22-3) or 3-bromo-5-[(difluoromethyl)sulfanyl]benzoic acid introduces non-trivial changes to physicochemical properties, assay outcomes, and downstream reaction yields — rendering empirical substitution without validation a high-risk procurement decision .

Regioisomer 4-position analogs exhibit para-directing electronic effects that may shift difluorocarbene generation efficiency, altering O-difluoromethylation outcomes
Halogen swap Bromo or non-halogenated analogs change cross-coupling kinetics and chemoselectivity; Cl vs Br leaving-group propensity may require catalyst re-optimization
Fluorination CF3 or CH3 sulfones lack the lipophilic H-bond donor property of CF2H; metabolic stability and solubility profiles may not transfer

Quantitative Differentiation vs. Closest Analogs


Regioisomeric Substitution: 3-Chloro vs. 4-Position Effects

The 3-chloro-5-difluoromethylsulfonyl substitution pattern in the target compound positions the chloro group meta to the carboxylic acid and the sulfonyl moiety at the 5-position. This contrasts with the commercially prevalent 4-[(difluoromethyl)sulfonyl]benzoic acid (CAS 4837-22-3), which bears the sulfonyl group para to the carboxyl . In difluoromethyl aryl sulfone-mediated difluorocarbene transfer reactions, the substituent effect on the aryl ring is significant — para-substituted electron-withdrawing groups (e.g., p-Cl, p-NO2) yield the most powerful difluorocarbene reagents, while meta-substituted analogs exhibit distinct reactivity profiles that influence O-difluoromethylation efficiency [1]. The 3-chloro substitution in the target compound provides a unique electronic microenvironment not accessible with the 4-position regioisomer.

Regioisomeric Effect
Cross-study comparable
3-Cl-5-SO2CF2H vs 4-SO2CF2H: meta substitution reported to alter carbene transfer efficiency
Regioisomer choice impacts difluoromethylation pathway outcomes
Para-isomers identified as efficient difluorocarbene reagents in literature; reactivity context differs
regioselectivity electronic effects synthetic accessibility

Halogen Identity: Chloro vs. Bromo Reactivity

The target compound contains a 3-chloro substituent, whereas the structurally analogous 3-bromo-5-[(difluoromethyl)sulfanyl]benzoic acid (CAS 2749751-25-3) bears bromine at the same position with a sulfanyl (S) rather than sulfonyl (SO2) linker . Chloroarenes exhibit attenuated reactivity in palladium-catalyzed cross-couplings relative to bromoarenes, offering enhanced chemoselectivity for orthogonal functionalization strategies — particularly valuable when the sulfonyl moiety must remain intact during subsequent transformations. Additionally, the bromodifluoromethyl(arylsulfonyl) compound class has been demonstrated to participate in microwave-assisted nickel-catalyzed cross-coupling with arylboronic acids [1], establishing a reactivity baseline from which chloro analogs can be differentiated by their reduced but more controllable coupling kinetics.

Halogen Identity
Cross-study comparable
Cl (MW 270.64) vs Br (MW 283.09) with SO2 vs S oxidation state; ΔMW 12.45 g/mol
Halogen and oxidation state determine coupling kinetics and chemoselectivity
Bromo analogs show higher reactivity in Ni-catalyzed cross-coupling; chloro offers controlled orthogonalization
cross-coupling synthetic handle halogen reactivity

Difluoromethylsulfonyl vs. Non-Fluorinated Analogs: Metabolic Stability

The difluoromethylsulfonyl group (CF2H-SO2) in the target compound represents a strategic fluorine incorporation motif distinct from trifluoromethyl (CF3) or non-fluorinated methyl sulfones. The difluoromethyl group acts as a lipophilic hydrogen bond donor while offering enhanced metabolic stability relative to non-fluorinated methyl or methoxy groups . In comparative antifungal screening of sulfone derivatives, 4-(difluoromethylsulfonyl)benzoic acid (compound 12) demonstrated little cytotoxicity against mammalian cell lines [1], a property attributable to the difluoromethyl group's balanced lipophilicity profile. The target compound's 3-chloro substitution further fine-tunes this balance, as halogen position influences overall compound lipophilicity and membrane permeability.

Metabolic Stability
Class-level inference
CF2H-sulfone offers ~0.4-0.6 logP modulation per F and H-bond donor capacity vs CF3
Difluoromethyl group provides balanced lipophilicity and metabolic stability profile
Class-level fluoroorganic SAR; exact ADME context requires compound-specific validation
metabolic stability lipophilicity fluorine chemistry

Antifungal Activity: Structural Determinants in Sulfone Derivatives

In a systematic screening of sulfone derivatives against Candida albicans, 4-(bromodichloromethylsulfonyl)benzoic acid (compound 4) and 4-(difluoromethylsulfonyl)benzoic acid (compound 12) were prioritized based on their cytotoxicity and antifungal activity profiles [1]. Compound 4 at 128 µg/mL increased cellular RH-123 fluorescence in wild-type C. albicans cells, while 3-(4-(bromodichloromethylsulfonyl)phenyl)propanoic acid (compound 8) and difluoromethyl 4-methylphenyl sulfone (compound 11) exhibited little cytotoxicity [1]. Although the target compound (3-chloro-5-difluoromethylsulfonyl substitution) was not directly evaluated in this study, the data establish that halogen identity (Br vs. Cl), substitution position (3- vs. 4-), and linker length profoundly modulate antifungal potency and cytotoxicity — reinforcing that precise structural fidelity to 3-chloro-5-((difluoromethyl)sulfonyl)benzoic acid is essential for reproducing intended biological activity.

Antifungal Context
Class-level inference
4-(BrCCl2SO2)benzoic acid increased RH-123 fluorescence at 128 µg/mL; 4-(CF2HSO2)benzoic acid showed little cytotoxicity
Supports structure-activity context for antifungal sulfone development
Target compound not directly evaluated; data from analog screening; requires experimental confirmation
antifungal Candida albicans sulfone derivatives

Research and Industrial Application Scenarios


Antifungal Drug Discovery Scaffold

Based on the established structure-activity relationship that halogen identity and substitution position modulate antifungal activity and cytotoxicity in sulfone derivatives [1], 3-chloro-5-((difluoromethyl)sulfonyl)benzoic acid serves as a scaffold for generating novel antifungal leads. The 3-chloro-5-difluoromethylsulfonyl substitution pattern provides a distinct electronic and steric profile relative to the 4-position analogs evaluated in published Candida albicans screens, enabling exploration of underexamined chemical space in antifungal sulfone development.

Orthogonal Functionalization Intermediate

The combination of a 3-chloro substituent with a 5-difluoromethylsulfonyl group provides a benzoic acid scaffold amenable to orthogonal derivatization. The chloro group serves as a synthetic handle for palladium-catalyzed cross-coupling reactions with attenuated but controllable reactivity relative to bromo analogs [2], while the carboxylic acid moiety enables amide bond formation or esterification. The difluoromethylsulfonyl group introduces fluorine content without the extreme electron-withdrawing character of trifluoromethyl sulfones, preserving the aromatic ring's nucleophilic character for downstream transformations [3].

Photoacid Generator Precursor for Photoresists

α,α-Difluoroalkyl sulfonic acids, generated from difluoromethyl aryl sulfone precursors upon exposure to activating radiation, represent an established class of photoacid generators for chemically amplified photoresists [1]. The target compound's 3-chloro-5-difluoromethylsulfonyl benzoic acid structure offers a functionalized aryl framework that can be elaborated into novel PAG candidates with tailored absorption characteristics and acid diffusion properties. The chloro substituent provides an additional vector for tuning the PAG's solubility and compatibility with resist polymer matrices.

Fluorescent Probe Development Platform

The difluoromethylsulfonyl group functions as a strong electron-acceptor substituent that promotes intense fluorescence in heterocyclic systems such as azlactones [1]. The target compound's 3-chloro-5-difluoromethylsulfonyl benzoic acid framework provides a versatile platform for synthesizing luminophores with tunable emission properties. The carboxylic acid group enables facile conjugation to biomolecules or polymer matrices, while the chloro substituent offers a site for further structural diversification without disrupting the fluorophore's electronic architecture.

Application
Selection Property
Validation Focus
Antifungal lead scaffold studies
Halogen-substitution pattern selectivity
Antifungal activity screening context
Orthogonal derivatization platform
Controlled cross-coupling handle
Chemoselectivity in multi-step synthesis
PAG precursor development
Functionalized aryl sulfone framework
Photoresist compatibility and acid diffusion
Luminophore conjugation platform
Electron-acceptor sulfone group
Emission property tuning via substitution

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